N5-Ethyl Substitution Occupies a Distinct and Previously Unexplored Chemical Space in the CDK2 Inhibitor Landscape
The N5 position of the pyrazolo[3,4-d]pyrimidin-4-one scaffold had not been systematically explored for CDK2 inhibition prior to 2023, with the literature explicitly noting that N5-substituted-pyrazolo[3,4-d]pyrimidinones 'have not been explored as potential CDK2 inhibitors' [1]. CAS 887458-21-1, bearing an N5-ethyl substituent, therefore occupies chemical space distinct from the well-characterized 6-substituted and N1-aryl pyrazolo[3,4-d]pyrimidin-4-ones that have dominated the CDK inhibitor patent literature since the Bristol-Myers Squibb disclosures [1]. This unexplored status offers a scientific user the opportunity to probe SAR in a region of the scaffold that has not been saturated by prior art, reducing the risk of rediscovering known structure-activity relationships.
| Evidence Dimension | Novelty of chemical space exploration at the N5 position |
|---|---|
| Target Compound Data | N5-ethyl substitution present (CAS 887458-21-1); N5-substituted pyrazolo[3,4-d]pyrimidinones identified as an unexplored subclass for CDK2 inhibition |
| Comparator Or Baseline | Des-ethyl analog: 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1082528-60-6); well-precedented 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones from the Bristol-Myers Squibb series |
| Quantified Difference | N5-substituted derivatives were explicitly absent from the CDK2 inhibitor literature until the 2023 disclosure; the N5-unsubstituted analog (CAS 1082528-60-6) lacks any published target engagement data, while the 2023 study reports CDK2 IC₅₀ values of 0.21 µM and 0.96 µM for the most potent N5-substituted compounds (4a and 4b) [1]. |
| Conditions | Literature survey of pyrazolo[3,4-d]pyrimidinone CDK2 inhibitors; CDK2 enzyme inhibition assay for compounds 4a and 4b (roscovitine reference IC₅₀ = 0.25 µM) [1]. |
Why This Matters
A compound occupying previously unexplored substitution space on a validated scaffold enables novel IP generation and reduces the risk of redundant SAR exploration compared to analogs in crowded chemical space.
- [1] Hassan, A.H.E. et al. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals 2023, 16(11), 1593. DOI: 10.3390/ph16111593. View Source
